

# Application Notes and Protocols: Solid-State <sup>11</sup>B NMR for Materials Characterization

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Compound of Interest				
Compound Name:	Boron-11			
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Audience: Researchers, scientists, and drug development professionals.

### Introduction to Solid-State <sup>11</sup>B NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local atomic environment in solid materials.[1][2][3] For materials containing boron, <sup>11</sup>B solid-state NMR is particularly valuable due to the high natural abundance (80.4%) and favorable NMR properties of the <sup>11</sup>B nucleus.[4] This technique is instrumental in characterizing a wide range of materials, including glasses, ceramics, polymers, and pharmaceuticals.[1][4][5]

<sup>11</sup>B is a quadrupolar nucleus (spin I = 3/2), which means its interaction with the local electric field gradient (EFG) provides rich structural information.[6][7] The key parameters obtained from <sup>11</sup>B solid-state NMR spectra are the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ). These parameters are highly sensitive to the coordination number of boron (e.g., trigonal BO<sub>3</sub> vs. tetrahedral BO<sub>4</sub> units), bond angles, and the nature of neighboring atoms.[6][7][8]

## **Applications in Materials Science**

Solid-state <sup>11</sup>B NMR is extensively used to elucidate the structure of amorphous and crystalline materials.



- Glasses and Ceramics: In borosilicate and borate glasses, <sup>11</sup>B NMR is crucial for quantifying the relative fractions of three-coordinate ([9]B) and four-coordinate ([10]B) boron.[4][10][11] This information is vital for understanding and predicting the macroscopic properties of these materials, such as durability, thermal stability, and ion conductivity.[12] High magnetic fields and magic-angle spinning (MAS) are often employed to resolve the distinct signals from these boron species.[11][13]
- Diboron Compounds and Boronic Acids: The technique is used to probe the electronic structure and bonding in diboron compounds, which are important reagents in organic synthesis.[6][7][14] Parameters such as the J-coupling constants between boron nuclei can be measured to provide insights into B-B bond strength and reactivity.[6][7][14] For boronic acids and their esters, <sup>11</sup>B NMR helps in understanding their molecular and electronic structure, which is relevant to their application in catalysis and as enzyme inhibitors.[15][16] [17]

## **Applications in Drug Development**

In the pharmaceutical industry, solid-state NMR is a key tool for characterizing active pharmaceutical ingredients (APIs) and drug formulations.[1][5] For boron-containing drugs, <sup>11</sup>B solid-state NMR offers specific advantages:

- Polymorph Identification and Control: Different crystalline forms (polymorphs) of a drug can
  exhibit different physical properties, including solubility and bioavailability.[5] <sup>11</sup>B solid-state
  NMR can distinguish between polymorphs by detecting subtle changes in the local
  environment of the boron atoms.[18]
- Structural Elucidation of Boron-Based Drugs: For complex molecules where single-crystal X-ray diffraction is not feasible, solid-state NMR can help determine the three-dimensional structure. This is exemplified by its application in studying the covalent self-assembly and structure of drugs like bortezomib.[18][19]
- Characterization of Amorphous Dispersions: To enhance the solubility of poorly soluble drugs, they are often formulated as amorphous solid dispersions. <sup>11</sup>B NMR can be used to probe the molecular-level interactions between the drug and the polymer matrix, providing insights into the stability of the amorphous form.[1]



## **Quantitative Data Summary**

The following tables summarize typical <sup>11</sup>B NMR parameters for various boron-containing materials. These values are dependent on the specific chemical environment and experimental conditions.

Table 1: 11B NMR Parameters for Boron Coordination States in Glasses.

Boron Species	Isotropic Chemical Shift (δiso) (ppm)	Quadrupolar Coupling Constant (CQ) (MHz)	Asymmetry Parameter (ηQ)
Trigonal (BO₃) in boroxol rings	~18.3	~2.68	~0.15
Trigonal (BO₃) not in rings	~14.5	~2.68	~0.15
Tetrahedral (BO <sub>4</sub> )	~0	-	-

Data compiled from studies on sodium borate and B<sub>2</sub>O<sub>3</sub> glasses.[11]

Table 2: 11B NMR Parameters for Selected Solid Boron Halides.

Compound	Quadrupolar Coupling Constant (CQ) (MHz)
BF <sub>3</sub>	2.64
BCl <sub>3</sub>	2.54
BBr <sub>3</sub>	2.46
Bl₃	2.40

These values were measured in polycrystalline solids.[9][20]

Table 3: <sup>11</sup>B NMR Parameters for Diboron Compounds.



Compound Type	Boron Coordination	Isotropic Chemical Shift (δiso) (ppm)	Quadrupolar Coupling Constant (CQ) (MHz)
Three-coordinate	sp²	29.5 to 35.2	2.7 to 3.2
Four-coordinate	sp³	1.0 to 11.0	< 2.2

These ranges are typical for various diboron compounds and highlight the sensitivity of NMR parameters to the hybridization state of boron.[7]

## **Experimental Protocols**

## Protocol 1: Standard <sup>11</sup>B Magic-Angle Spinning (MAS) NMR for Glasses

This protocol is designed for the quantitative analysis of three- and four-coordinate boron in borosilicate glasses.

#### 1. Sample Preparation:

- Finely grind the glass sample to a homogeneous powder.
- Pack the powdered sample into a zirconia rotor (e.g., 3.2 mm or 4 mm outer diameter).
   Ensure the packing is tight and uniform to achieve stable spinning.

#### 2. Spectrometer Setup:

- Insert the rotor into the MAS probe.
- Tune and match the probe to the <sup>11</sup>B Larmor frequency (e.g., -192.5 MHz at a magnetic field of 14.1 T).[10]
- Use a reference compound for chemical shift calibration, such as neat BF<sub>3</sub>·OEt<sub>2</sub>.[10]

### 3. Data Acquisition:

- Set the MAS speed to a high value (e.g., 16 kHz or 24 kHz) to average out anisotropic interactions and minimize spinning sidebands.[4][10]
- Employ a single-pulse excitation sequence.



- Use a short, strong radio frequency (RF) pulse (e.g., 0.33 μs, corresponding to a 13° flip angle) to ensure uniform excitation of both the broad BO<sub>3</sub> and narrow BO<sub>4</sub> signals.[10]
- Set an appropriate recycle delay to allow for complete spin relaxation (e.g., 2 s to 30 s, depending on the material's T<sub>1</sub> relaxation time).[4]
- Acquire a sufficient number of scans (e.g., 400-1000) to achieve a good signal-to-noise ratio.
   [4]
- 4. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Integrate the signal intensities of the resolved[9]B and[10]B resonances to determine their relative populations. For overlapping signals, spectral deconvolution using appropriate lineshape models may be necessary.[11]

# Protocol 2: 2D <sup>11</sup>B-<sup>11</sup>B Double-Quantum Filtered (DQF) J-Resolved NMR for Diboron Compounds

This protocol is used to measure J-coupling constants between boron nuclei, providing information on B-B bonding.

- 1. Sample Preparation:
- Pack the crystalline diboron compound into an appropriate MAS rotor.
- 2. Spectrometer Setup:
- Tune and match the probe for <sup>11</sup>B.
- Set a stable MAS rate.
- 3. Data Acquisition:
- Implement a DQF J-resolved pulse sequence. This typically involves a double-quantum excitation block, an evolution period (t1), a z-filter, and the acquisition period (t2).
- Optimize the duration of the excitation and reconversion pulses to maximize the doublequantum coherence.
- Acquire a 2D dataset by incrementing the evolution time t<sub>1</sub>.





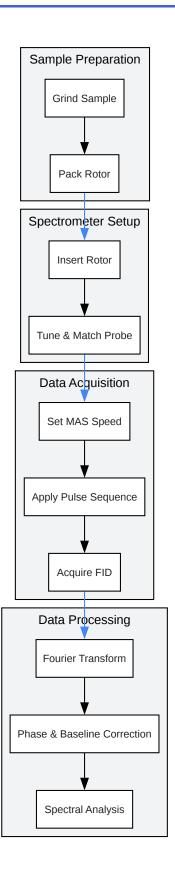


### 4. Data Processing and Analysis:

- Apply a 2D Fourier transform to the data.
- The resulting 2D spectrum will show cross-peaks that are separated in the indirect dimension (F1) by the J-coupling constant.
- The J(¹¹B, ¹¹B) coupling constant can be directly measured from the splitting of the cross-peaks.[14]

## **Visualizations**

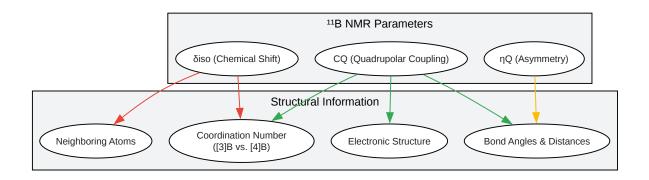




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Caption: Workflow for a typical solid-state <sup>11</sup>B MAS NMR experiment.





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Caption: Relationship between <sup>11</sup>B NMR parameters and derived structural information.

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